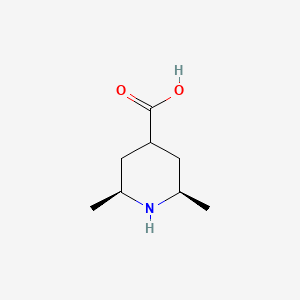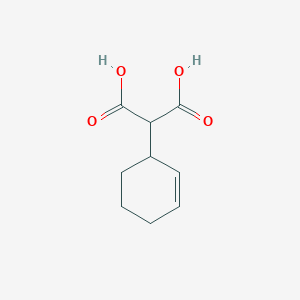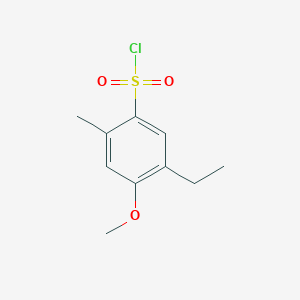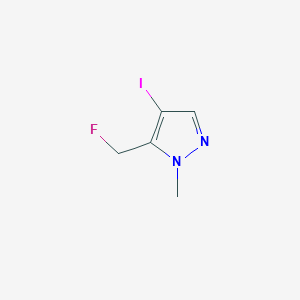![molecular formula C6H5ClN4O2S B6601078 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide CAS No. 2060045-98-7](/img/structure/B6601078.png)
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide (5-CPPS) is a synthetic organic compound and a member of the pyrazolopyrimidine family. It is a versatile compound that has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and physiology. It has been used as a model compound for studying the mechanism of action of drugs, as well as for the design of new drugs. It has also been used to study enzyme structures, enzyme kinetics, and protein-ligand interactions.
Wirkmechanismus
The exact mechanism of action of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide is not yet fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It is also believed to interact with certain proteins, such as the human epidermal growth factor receptor 2 (HER2).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of certain proteins, such as HER2. In vivo studies have shown that it can reduce inflammation, modulate the immune system, and reduce the growth of certain tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide in lab experiments is its versatility. It can be used in a variety of different experiments, including medicinal chemistry, biochemistry, and physiology. It is also relatively easy to synthesize, making it an ideal compound for use in lab experiments. However, it is important to note that this compound is a synthetic compound, and therefore its effects may not be the same as those of natural compounds.
Zukünftige Richtungen
The potential future directions for 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide research are numerous. One possible direction is the development of new drugs based on this compound. Another possible direction is the further study of its mechanism of action, as well as its biochemical and physiological effects. Other potential directions include the use of this compound as a tool for studying enzyme structures, enzyme kinetics, and protein-ligand interactions. Finally, this compound could be used as a model compound for studying the mechanism of action of other drugs.
Synthesemethoden
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide can be synthesized by a number of methods, including the classical condensation of 5-chloropyrazole and 3-sulfonamide. This reaction produces this compound as the major product, along with other minor products. Other methods of synthesis include the use of microwave irradiation, the use of a modified Biginelli reaction, and the use of a palladium-catalyzed reaction.
Eigenschaften
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H,(H2,8,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAAMVXVCWYVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)






![3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol](/img/structure/B6601036.png)
![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)

![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)

